molecular formula C7H9NO2S2 B1597645 Ethyl2-(2-mercaptothiazol-4-yl)acetate CAS No. 38449-49-9

Ethyl2-(2-mercaptothiazol-4-yl)acetate

Cat. No.: B1597645
CAS No.: 38449-49-9
M. Wt: 203.3 g/mol
InChI Key: ZIXKPHHHPPZJFK-UHFFFAOYSA-N
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Description

Ethyl2-(2-mercaptothiazol-4-yl)acetate is a chemical compound with the molecular formula C8H10N2O2S2. It is a thiazole derivative that has gained attention due to its potential biological and industrial applications. The compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl2-(2-mercaptothiazol-4-yl)acetate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl bromoacetate with 2-mercaptothiazole in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of catalysts to optimize reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(2-mercaptothiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl2-(2-mercaptothiazol-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Medicine: It is being investigated for its potential antimicrobial and anticancer properties.

    Industry: The compound is used in the production of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of Ethyl2-(2-mercaptothiazol-4-yl)acetate involves its interaction with molecular targets such as enzymes and proteins. The thiazole ring can form coordination complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminothiazole-4-acetate: Similar in structure but contains an amino group instead of a mercapto group.

    Ethyl 2-(4-mercapto-2-thiazolyl)acetate: Another thiazole derivative with similar properties

Uniqueness

Ethyl2-(2-mercaptothiazol-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an ester and a mercapto group allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

ethyl 2-(2-sulfanylidene-3H-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-2-10-6(9)3-5-4-12-7(11)8-5/h4H,2-3H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXKPHHHPPZJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885718
Record name 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38449-49-9
Record name Ethyl 2,3-dihydro-2-thioxo-4-thiazoleacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38449-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038449499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo-, ethyl ester
Source EPA Chemicals under the TSCA
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Record name 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,3-dihydro-2-thioxothiazol-4-acetate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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